AZD 2066
Overview
Description
Mechanism of Action
Target of Action
AZD2066 is a selective, orally active, and brain-penetrant antagonist of metabotropic glutamate receptor 5 (mGluR5) . The mGluR5 is a type of glutamate receptor that plays a crucial role in the central nervous system, particularly in pain perception and mood disorders .
Mode of Action
As an antagonist, AZD2066 works by binding to the mGluR5 receptor and inhibiting its activity . This inhibition can lead to changes in the cellular response to glutamate, a key neurotransmitter in the brain.
Biochemical Pathways
The primary pathway affected by AZD2066 is the glutamatergic system . By inhibiting mGluR5, AZD2066 can modulate the activity of this system, potentially affecting various downstream effects related to pain perception and mood regulation .
Pharmacokinetics
In vitro studies suggest that AZD2066 can inhibit several cytochrome P450 enzymes, which could potentially affect its metabolism and bioavailability . Dynamic prediction models suggest that the risk of clinically relevant drug-drug interactions is low .
Result of Action
The molecular and cellular effects of AZD2066’s action are primarily related to its inhibition of mGluR5. This can lead to changes in neuronal signaling and potentially result in antinociceptive (pain-reducing) effects .
Action Environment
The action, efficacy, and stability of AZD2066 can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the metabolism of AZD2066 and alter its effects . Additionally, individual factors such as age, health status, and genetic variations could also influence the action of AZD2066 . .
Biochemical Analysis
Biochemical Properties
AZD2066 interacts with the mGluR5, a type of metabotropic glutamate receptor . It acts as an antagonist, meaning it binds to this receptor and inhibits its function . The compound’s interaction with mGluR5 has been shown to have antinociception effects, which could be beneficial in pain management .
Cellular Effects
In cellular processes, AZD2066’s antagonistic action on mGluR5 can influence cell function. For instance, it has been shown to inhibit Ca2+ response in mGlu5/HEK cells and striatal, hippocampal, and cortical cultures . This suggests that AZD2066 may play a role in regulating calcium signaling pathways within these cells .
Molecular Mechanism
At the molecular level, AZD2066 exerts its effects by binding to the mGluR5 receptor and inhibiting its function . This binding interaction can lead to changes in cellular processes such as calcium signaling, which can ultimately influence cell function .
Temporal Effects in Laboratory Settings
The effects of AZD2066 appear to be dose-dependent and long-lasting . In rats trained to discriminate MTEP from no drug, the discriminative half-life of AZD2066 was found to be 21.93 hours . This suggests that AZD2066 has a long duration of action, which could be beneficial in maintaining its therapeutic effects over time .
Dosage Effects in Animal Models
In animal models, the effects of AZD2066 have been shown to vary with different dosages . For example, in rats, AZD2066 caused full and dose-dependent AZD9272-appropriate responding . This suggests that the effects of AZD2066 can be modulated by adjusting the dosage .
Metabolic Pathways
This suggests that AZD2066 may interact with these enzymes and potentially influence various metabolic pathways .
Transport and Distribution
Given its oral bioavailability and brain penetrance , it can be inferred that AZD2066 is capable of crossing biological barriers such as the blood-brain barrier.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD2066 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of AZD2066 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
AZD2066 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the molecule .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
AZD9272: Another selective mGluR5 antagonist with similar pharmacological properties.
MTEP: A well-known mGluR5 antagonist used in preclinical studies.
Fenobam: An mGluR5 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness of AZD2066
AZD2066 is unique due to its high selectivity for mGluR5 receptors and its ability to penetrate the blood-brain barrier effectively. This makes it a valuable tool for studying the role of mGluR5 in central nervous system disorders and for developing potential therapeutic agents .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWHYTICXCLKDG-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934282-55-0 | |
Record name | AZD-2066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934282550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-2066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD2066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]- pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-2066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ908Y1ZB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.